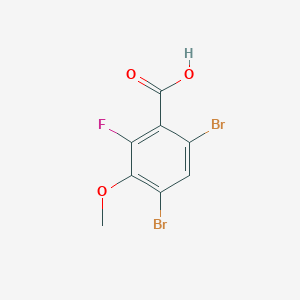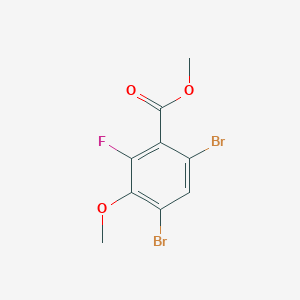
1,2-Bis(trifluoromethyl)cyclohexane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)cyclohexane, also known as 1,2-bis(trifluoromethyl)cyclohexane, is a cyclic compound with a molecular formula of C6F6. It is a colorless, low-boiling liquid with an extremely low vapor pressure. 1,2-Bis(trifluoromethyl)cyclohexane is a volatile compound with a boiling point of -58.2 °C and a melting point of -64.2 °C. It is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds.
Mecanismo De Acción
1,2-Bis(trifluoromethyl)cyclohexane is a highly fluorinated hydrocarbon that is used in a variety of applications, including as a solvent and a reagent in the synthesis of organic compounds. The fluorine atoms of 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane interact with the substrate molecules, forming strong bonds that can facilitate the desired reaction. The presence of fluorine atoms can also increase the reactivity of the substrate molecules, allowing for faster and more efficient reactions.
Biochemical and Physiological Effects
1,2-Bis(trifluoromethyl)cyclohexane is considered to be non-toxic and non-carcinogenic. It is not known to have any significant biochemical or physiological effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Bis(trifluoromethyl)cyclohexane has several advantages for use in laboratory experiments. It is a volatile compound with a low boiling point and a low vapor pressure, making it ideal for use as a solvent and a reagent in the synthesis of organic compounds. It is also a non-toxic and non-carcinogenic compound, making it safe to use in laboratory experiments. The main limitation of 1,2-Bis(trifluoromethyl)cyclohexane is its high cost, which can make it prohibitively expensive for some laboratory experiments.
Direcciones Futuras
1,2-Bis(trifluoromethyl)cyclohexane has a wide range of potential applications in the synthesis of organic compounds. It can be used as a solvent and a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It can also be used as a model compound in the study of organic reactions. Additionally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a starting material in the synthesis of a variety of organic compounds, including polymers and other materials. Finally, 1,2-Bis(trifluoromethyl)cyclohexane can be used as a catalyst in the synthesis of other organic compounds.
Métodos De Síntesis
1,2-Bis(trifluoromethyl)cyclohexane is typically synthesized through a process known as the Wittig reaction. In this process, a phosphorus ylide is reacted with an aldehyde or ketone to form an alkene. The Wittig reaction is a versatile method for the synthesis of a variety of organic compounds, including 1,2-Bis(trifluoromethyl)cyclohexane, 97%(trifluoromethyl)cyclohexane. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)cyclohexane is used in a variety of scientific research applications, including as a solvent in the synthesis of organic compounds, as a reagent in the synthesis of organic compounds, and as a model compound in the study of organic reactions. It is also used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active compounds.
Propiedades
IUPAC Name |
1,2-bis(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBJEMVFBTTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

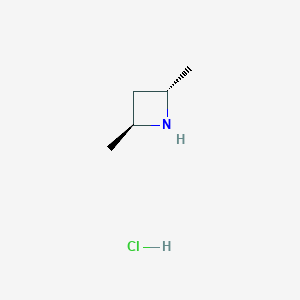
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)

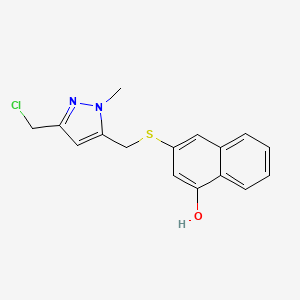
![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
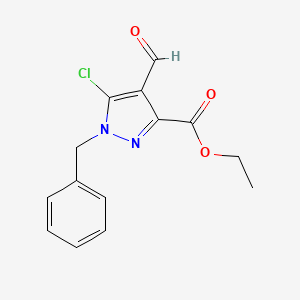
![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)
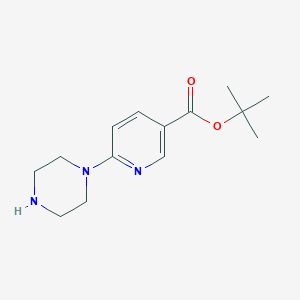

![5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6300853.png)
